3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a significant chemical compound characterized by its unique structure and potential applications in various scientific fields. It features a pyrrolidine-2,5-dione core, which is a five-membered lactam ring, combined with a benzylpiperazine moiety. This structural configuration allows the compound to interact with diverse biological targets, making it a valuable scaffold in drug discovery and medicinal chemistry .
This compound has been cataloged under the Chemical Abstracts Service (CAS) number 857494-19-0. It is classified as a pyrrolidine derivative and is part of a broader category of compounds that exhibit various pharmacological activities. The unique combination of the benzylpiperazine group with the pyrrolidine-2,5-dione structure enhances its potential for therapeutic applications .
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves several key steps:
The molecular formula of 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is , with a molecular weight of approximately 273.33 g/mol. The compound's structure can be represented by its InChI string:
This structure highlights the connectivity between the piperazine and pyrrolidine moieties, crucial for its biological activity .
The chemical reactivity of 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is influenced by its functional groups. Key reactions include:
The mechanism of action for 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione primarily involves its interaction with specific biological targets such as receptors or enzymes. The benzylpiperazine moiety enhances binding affinity to various receptors due to its ability to mimic neurotransmitters or other biologically active molecules.
Research indicates that compounds containing similar structural features can exhibit activities such as:
These activities are often linked to their ability to modulate receptor activity or enzyme function within biological systems .
The physical properties of 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione include:
Chemical properties include:
Additional analyses such as melting point and boiling point are often determined experimentally but may not be publicly available for this specific compound .
3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
The pyrrolidine-2,5-dione core is a privileged scaffold in CNS drug design due to its:
Table 1: Bioactive Pyrrolidine-2,5-dione Derivatives [3] [5]
Compound Name | Biological Activity | Structural Features |
---|---|---|
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione | Not specified | N-phenyl, C3-anilino substituent |
1-(4-Bromophenyl)-3-(4-fluorobenzylamino) derivative | Anticonvulsant (preclinical) | 4-Bromophenyl at N1, fluorobenzyl at C3 |
1-(4-tert-Butyl-phenyl)pyrrolidine-2,5-dione | Not specified | Bulky hydrophobic substituent |
Commercial availability of >30 structurally diverse pyrrolidine-2,5-dione derivatives (e.g., 1-benzyl-, 1-(3,4-dichlorophenyl)-, 1-(4-nitrophenyl)- variants) underscores their synthetic accessibility and pharmaceutical relevance. Modifications at the N1 and C3 positions directly modulate lipophilicity (logP 2.35–3.80) and membrane permeability, critical for blood-brain barrier penetration [3] [5].
The 4-benzylpiperazine moiety confers:
Meanwhile, the 4-bromophenyl group contributes:
Table 2: SAR of Piperazine-Containing Anticonvulsants [1] [2] [4]
Piperazine Substituent | C3 Substituent | MES Test ED₅₀ (mg/kg) | Key Observations |
---|---|---|---|
4-Benzyl | 2-Chlorophenyl | 100 (3/3 protection) | Activity maintained at 4h post-dose |
4-Methyl | 3-Bromophenyl | Not reported | Lower MW (351.24) vs benzyl analog |
4-(4-Methoxyphenyl) | Benzyl | Not tested | Extended conjugation system |
Structure-activity relationship (SAR) studies demonstrate that 4-benzylpiperazin-1-yl derivatives exhibit superior anticonvulsant activity in maximal electroshock (MES) models compared to 4-methylpiperidine analogs. Specifically, 1-[(4-benzylpiperazin-1-yl)-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione achieves 100% protection at 100 mg/kg, while maintaining effects 4 hours post-administration. The 4-bromophenyl variant likely shares this pharmacokinetic profile due to analogous steric and electronic properties [1] [4].
Piperazine and morpholine derivatives have evolved through three generations of CNS drug development:
Morpholine derivatives gained prominence for their:
Recent innovations include (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, where morpholine-pyrrolidine fusion enables dual-target engagement. X-ray crystallography confirms the planar conformation (monoclinic P2₁/n space group) essential for stacking interactions in enzymatic binding sites [4] [7].
Table 3: Evolution of Key Heterocyclic CNS Agents
Era | Representative Drug | Heterocyclic Core | Therapeutic Area |
---|---|---|---|
1960s | Fluphenazine | Phenothiazine-piperazine | Psychosis |
1990s | Gabapentin | Cyclohexane-gamma-amino acid | Neuropathic pain |
2000s | Levetiracetam | 2-Pyrrolidone | Epilepsy |
Contemporary* | Target compound | Pyrrolidine-2,5-dione-piperazine | Anticonvulsant (preclinical) |
Note: *Contemporary = Compounds under investigation as per cited references [4] [7]
Patent literature (BRPI0113146B1) reveals extensive claims covering N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione, validating their therapeutic potential. These compounds exploit synergistic interactions between the succinimide’s hydrogen-bonding capability and the piperazine’s protonation-dependent conformational switching, enabling pH-dependent membrane trafficking [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: